Cholesteryl lignocerate

Übersicht

Beschreibung

. It is a compound formed by the esterification of cholesterol with lignoceric acid, a very long-chain fatty acid. Cholesteryl lignocerate is significant in various biological processes and has been studied for its role in diseases such as adrenoleukodystrophy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesteryl lignocerate can be synthesized through the esterification of cholesterol with lignoceric acid. A common method involves the use of thionyl chloride as a catalyst to facilitate the condensation reaction . The reaction typically occurs in an organic solvent such as chloroform or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar catalysts and solvents as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Reaktionstypen: Cholesteryllignocerat unterliegt hauptsächlich Hydrolysereaktionen. Die Hydrolyse von Cholesteryllignocerat kann durch saure Lipase katalysiert werden, was zum Abbau der Esterbindung führt und Cholesterin und Lignocerinsäure ergibt .

Häufige Reagenzien und Bedingungen:

Oxidation und Reduktion:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Cholesteryl lignocerate plays a significant role in studies related to lipid metabolism. Its hydrolysis is primarily mediated by acid lipase, which releases free cholesterol and lignoceric acid. Research has shown that hydrolytic activity is detectable at an acidic pH (around 3.0) and is influenced by the presence of sulfhydryl inactivating agents .

Key Findings:

- Hydrolytic Activity: this compound can be hydrolyzed by cellular extracts from healthy fibroblasts, but this activity is significantly impaired in fibroblasts from patients with cholesteryl ester storage disease or Wolman disease due to acid lipase deficiency .

- Role in Adrenoleukodystrophy: The compound's hydrolysis was studied in the context of adrenoleukodystrophy, where it was found that fibroblasts from affected individuals exhibited normal hydrolytic activity, suggesting that acid lipase may not be the genetic defect in this disorder .

Medical Applications

This compound has been investigated for its potential implications in metabolic diseases, particularly those involving very long-chain fatty acids. The accumulation of cholesteryl esters with long-chain fatty acids is associated with several pathologies.

Case Studies:

- A comparative study on fibroblast extracts indicated that while normal fibroblasts could effectively hydrolyze this compound, those from patients with specific lipid storage diseases could not . This finding underscores the importance of this compound in understanding lipid metabolism disorders.

- The compound's presence in human meibum suggests a role in ocular health, where it may contribute to the lipid layer of tears, thus influencing tear film stability and preventing desiccation of the ocular surface .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications, particularly in the formulation of lipid-based products.

Uses:

Wirkmechanismus

Cholesteryl lignocerate exerts its effects primarily through its role in lipid metabolism. It is hydrolyzed by acid lipase, releasing cholesterol and lignoceric acid . This hydrolysis is crucial for maintaining cellular lipid homeostasis and preventing the accumulation of very long-chain fatty acids, which can be detrimental to cellular function .

Vergleich Mit ähnlichen Verbindungen

Cholesteryl Oleate: Another cholesterol ester, formed with oleic acid, commonly found in human tissues.

Cholesteryl Linoleate: Formed with linoleic acid, it is involved in lipid storage and metabolism.

Cholesteryl Palmitate: Formed with palmitic acid, it is a major component of lipid droplets in cells.

Uniqueness: Cholesteryl lignocerate is unique due to its very long-chain fatty acid component, lignoceric acid. This distinguishes it from other cholesterol esters, which typically have shorter fatty acid chains. The presence of lignoceric acid makes this compound particularly relevant in the study of diseases involving very long-chain fatty acid metabolism .

Biologische Aktivität

Cholesteryl lignocerate, a cholesterol ester formed from cholesterol and lignoceric acid (C24:0), has garnered attention due to its biological significance, particularly in the context of lipid metabolism and certain metabolic disorders. This article explores the biological activity of this compound, focusing on its hydrolysis, implications in diseases such as adrenoleukodystrophy (ALD), and relevant research findings.

Chemical Structure and Properties

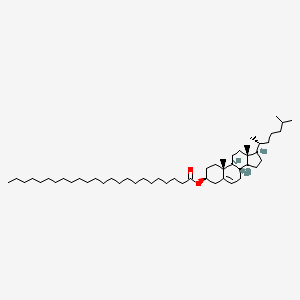

This compound is characterized by its long-chain fatty acid component, lignoceric acid, which contributes to its unique biochemical properties. The structure can be summarized as follows:

- Chemical Formula : C_30H_50O_2

- Molecular Weight : 454.71 g/mol

- Functional Groups : Ester functional group derived from cholesterol and lignoceric acid.

Hydrolysis and Enzymatic Activity

The hydrolysis of this compound is primarily facilitated by specific enzymes, notably acid esterases. Research indicates that hydrolytic activity is optimal at acidic pH levels (around pH 3.0) and can be inhibited by sulfhydryl inactivating agents .

Table 1: Hydrolytic Activity of this compound

| Condition | Hydrolytic Activity (nmol/mg protein/hr) |

|---|---|

| Control Fibroblasts | 120 ± 15 |

| Adrenoleukodystrophy Fibroblasts | 115 ± 10 |

| Cholesteryl Ester Storage Disease | 30 ± 5 |

| Wolman Disease | 25 ± 4 |

The data indicates that while fibroblasts from patients with adrenoleukodystrophy show normal hydrolytic activity for this compound, those from patients with cholesteryl ester storage disease (CESD) or Wolman disease exhibit significantly impaired hydrolysis due to deficiencies in lysosomal acid lipase .

Implications in Adrenoleukodystrophy

Adrenoleukodystrophy is a genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to impaired peroxisomal metabolism. This compound plays a crucial role in this context as it is one of the esters that accumulate in the condition. Studies have shown that fibroblasts from ALD patients demonstrate a reduced capacity to oxidize VLCFAs, which correlates with the accumulation of cholesteryl esters .

Case Study: Hydrolysis Deficiency in ALD

A study involving cultured skin fibroblasts from ALD patients revealed that these cells had a significant reduction in the ability to hydrolyze this compound compared to controls. The findings suggest that the defect may not solely be due to enzyme deficiency but also related to substrate accumulation inhibiting enzymatic action .

Research Findings and Observations

Recent studies have further elucidated the biological activities associated with this compound:

- Altered Lipid Metabolism : Research indicates that cholesterol-induced lipid droplet formation is increased in X-linked ALD fibroblasts, suggesting a dysregulation of lipid metabolism influenced by cholesteryl esters .

- Enzyme Specificities : Investigations into human brain enzymes have shown that the activity towards this compound is significantly lower than towards other cholesteryl esters like cholesteryl oleate, indicating substrate specificity among hydrolases .

Q & A

Basic Research Questions

Q. How do researchers design experiments to study enzymatic hydrolysis of cholesteryl lignocerate in disease models?

- Methodology : A controlled hydrolysis assay can be designed using fibroblast cell extracts from healthy individuals and patients with metabolic disorders (e.g., Wolman disease). Variables include the presence/absence of enzymes (e.g., lysosomal acid lipase), cofactors (e.g., dithiothreitol, DTT), and inhibitors (e.g., Eman reagent). Cholesterol production is quantified under "complete" (all reagents) and "incomplete" (missing components) conditions. For example, in the absence of DTT, cholesterol yield drops to 8.27 pmol compared to 11.6 pmol under complete conditions, highlighting the role of reducing agents in enzyme activity .

- Data Analysis : Compare results across conditions to identify enzyme dependencies. For instance, the absence of DTT reduces activity by ~30%, while adding Eman reagent nearly abolishes hydrolysis (0.11 pmol), suggesting thiol-dependent enzyme mechanisms .

Q. What analytical techniques are standard for identifying this compound in biological samples?

- Methodology : High-resolution electrospray ionization (ESI) mass spectrometry (MS) combined with extracted ion chromatograms (EIC) of characteristic ions (e.g., m/z 369.35) is used to profile cholesteryl esters in lipid pools like meibum. Authentic standards are analyzed to confirm retention times and adduct formation patterns (e.g., [M+NH₄]⁺, [M+Na]⁺) .

- Validation : Overlay chromatograms of biological samples (e.g., human meibum) with standard mixtures to confirm co-elution. This approach reveals conserved lipidomic signatures across ethnic groups, supporting standardized protocols for cross-population studies .

Advanced Research Questions

Q. How can computational methods optimize chromatographic separation of this compound in complex biological fluids?

- Methodology : Artificial neural network-genetic algorithm (ANN-GA) hybrid models can refine reversed-phase HPLC (rpHPLC) conditions. A fractional factorial design tests variables like mobile phase composition, gradient slope, and column temperature. For example, ANN-GA reduced separation time while resolving cholesteryl esters from triglycerides in human milk lipid extracts .

- Validation : Compare optimized chromatograms with traditional methods (e.g., TLC-GC) to assess resolution improvements. This approach is critical for studying cholesteryl esters' roles in innate immunity, where high-purity fractions are needed for functional assays .

Q. What experimental strategies address contradictions in this compound hydrolysis data under varying redox conditions?

- Methodology : Systematically test redox-sensitive reagents (e.g., DTT, Eman reagent) in hydrolysis assays. For instance, cholesterol production decreases from 11.6 pmol (complete) to 8.27 pmol (no DTT) and 0.11 pmol (no DTT + Eman reagent), indicating thiol-dependent enzyme activation and oxidative inhibition .

- Resolution : Use kinetic assays to measure initial reaction rates under controlled redox potentials. Pair with structural studies (e.g., X-ray crystallography) of the enzyme’s active site to identify disulfide bonds or cysteine residues affected by redox state .

Q. How do researchers investigate the biophysical role of this compound in lipid bilayer organization?

- Methodology : Incorporate this compound into model membranes (e.g., phospholipid bilayers) and analyze membrane properties using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR). Compare with shorter-chain esters (e.g., cholesteryl acetate) to assess acyl chain length effects on membrane fluidity and phase behavior .

- Advanced Techniques : Molecular dynamics (MD) simulations predict packing density and hydrogen bonding patterns. Experimental data (e.g., DSC thermograms) validate computational models, revealing how lignocerate’s 24-carbon chain enhances lipid order .

Q. Methodological Best Practices

Q. How should researchers standardize this compound purity for reproducibility in lipidomics?

- Guidelines : Source compounds with >99% purity (verified by HPLC-ELSD or GC-MS) and store under inert conditions (argon, -80°C) to prevent oxidation. Use CAS 73024-96-1 for unambiguous identification .

- Quality Control : Include internal standards (e.g., heptadecanoic acid) during lipid extraction to correct for recovery variations. Report purity and storage conditions in supplementary materials to enable replication .

Q. What statistical approaches are recommended for analyzing this compound’s role in multi-ethnic lipidomic studies?

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUHTLRUMQYZJF-LTRCVRFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993788 | |

| Record name | Cholest-5-en-3-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-96-1 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73024-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl lignocerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL LIGNOCERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.